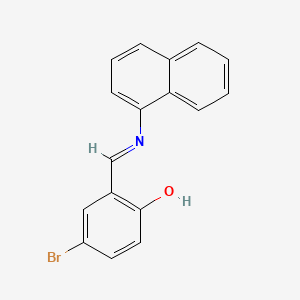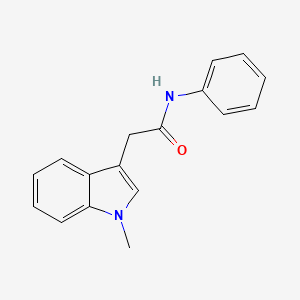![molecular formula C26H36N2O4 B11559336 Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE is a complex organic compound with potential applications in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenyl carbamate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable isocyanate under controlled conditions to form the carbamate linkage.
Coupling with the butyl chain: The carbamate intermediate is then reacted with a butylamine derivative to introduce the butyl chain, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under suitable conditions.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbamate group would yield the corresponding amine.
Aplicaciones Científicas De Investigación
5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A simpler compound with similar structural features.
5-Methyl-2-(propan-2-yl)phenyl acetate: Another related compound with different functional groups.
Uniqueness
What sets 5-METHYL-2-(PROPAN-2-YL)PHENYL N-[4-({[5-METHYL-2-(PROPAN-2-YL)PHENOXY]CARBONYL}AMINO)BUTYL]CARBAMATE apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C26H36N2O4 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) N-[4-[(5-methyl-2-propan-2-ylphenoxy)carbonylamino]butyl]carbamate |
InChI |
InChI=1S/C26H36N2O4/c1-17(2)21-11-9-19(5)15-23(21)31-25(29)27-13-7-8-14-28-26(30)32-24-16-20(6)10-12-22(24)18(3)4/h9-12,15-18H,7-8,13-14H2,1-6H3,(H,27,29)(H,28,30) |
Clave InChI |
OWZIXCWHKDXYJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NCCCCNC(=O)OC2=C(C=CC(=C2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11559254.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559260.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11559261.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11559262.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide](/img/structure/B11559271.png)
![2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide](/img/structure/B11559279.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11559286.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559294.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)

![N,N-Diethyl-4-[(E)-[(4-methylphenyl)imino]methyl]aniline](/img/structure/B11559313.png)

